molecular formula C24H24N2OS B2474428 (Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-18-8

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2474428
CAS No.: 476669-18-8
M. Wt: 388.53
InChI Key: DUNOUKKAWSZJGU-STZFKDTASA-N
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Description

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group and a (Z)-configured acrylonitrile moiety linked to a 2-ethoxyphenyl ring.

Properties

IUPAC Name

(Z)-3-(2-ethoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c1-4-27-23-8-6-5-7-20(23)14-21(15-25)24-26-22(16-28-24)19-11-9-18(10-12-19)13-17(2)3/h5-12,14,16-17H,4,13H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNOUKKAWSZJGU-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that belongs to the class of acrylonitrile derivatives. Its unique molecular structure, characterized by a thiazole ring and multiple aromatic groups, suggests potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C22H24N2S\text{C}_{22}\text{H}_{24}\text{N}_2\text{S}

Key Features:

  • Thiazole Ring: Contributes to the compound's reactivity and biological activity.
  • Aromatic Substituents: Enhance interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of Thiazole Derivatives: With acrylonitrile and substituted aromatic compounds.
  • Control of Reaction Conditions: Temperature, pH, and solvent choice are critical for optimizing yield and purity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
One study demonstrated that thiazole-based compounds could inhibit the growth of breast cancer cells in vitro. The mechanism was linked to the modulation of apoptotic pathways and the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels .

Antimicrobial Activity

Compounds containing thiazole rings have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazole AStaphylococcus aureus32 µg/mL
Thiazole BEscherichia coli64 µg/mL
Thiazole CBacillus subtilis128 µg/mL

The biological activity of this compound is primarily attributed to:

  • Electrophilic Nature: The presence of the nitrile group enhances reactivity towards nucleophiles in biological systems.
  • Interaction with Enzymes: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate metabolic stability in liver microsomes, indicating potential for further development as a drug candidate .

Table 2: Pharmacokinetic Properties

PropertyValue
Metabolic StabilityModerate
BioavailabilityUnder investigation
Toxicity ProfileLow toxicity observed

Comparison with Similar Compounds

Key Analog: Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]

  • Structure : Replaces the 4-isobutylphenyl-thiazole with a benzo[d]thiazol-2-yl group and a trimethoxyphenyl acrylonitrile moiety.
  • Activity : Exhibits potent anticancer activity with an average GI₅₀ of 0.021–12.2 μM across 94% of cancer cell lines tested .
  • The ethoxyphenyl substituent in the target compound could reduce steric hindrance compared to the bulkier benzo[d]thiazol-2-yl group, possibly altering binding affinity to cellular targets.

Thiazole-Acrylonitrile Fluorescent Sensors

Key Analog: TP1 [(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile]

  • Structure: Features a benzo[d]thiazol-2-yl group and a thiophene-linked diphenylamino substituent.
  • Activity : Acts as a turn-on fluorescent sensor for cyanide anions (detection limit: 4.24 × 10⁻⁸ M) .
  • Comparison: The target compound’s isobutylphenyl group lacks the electron-donating diphenylamino moiety in TP1, which is critical for cyanide sensing.

Thiazole Derivatives with Fluorophenyl Substituents

Key Analog: (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

  • Structure : Substitutes the isobutylphenyl group with a 4-fluorophenyl group and includes a hydroxy-methoxyphenyl acrylonitrile .
  • The hydroxy-methoxyphenyl group introduces hydrogen-bonding capability.
  • Comparison :
    • The isobutylphenyl group in the target compound provides greater hydrophobicity, which may improve pharmacokinetic properties compared to the polar fluorophenyl analog.
    • The absence of a hydroxyl group in the target compound could reduce metabolic susceptibility.

Urea-Linked Thiazole Derivatives

Key Analog: 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b)

  • Structure : Combines a thiazole core with a urea linker and complex hydrazinyl-piperazine substituents .
  • Activity : Demonstrates high yield (78.3%) and antioxidant activity surpassing ascorbic acid in some analogs .
  • The isobutylphenyl group may confer better metabolic stability compared to the benzyloxy-hydrazinyl substituents in 2b.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and (Z)-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
  • IR spectroscopy : Detection of nitrile (C≡N) stretching (~2220 cm⁻¹) and thiazole ring vibrations .
  • X-ray crystallography : Resolves steric effects from the isobutylphenyl group and confirms spatial arrangement of the ethoxyphenyl substituent .

How can researchers optimize reaction conditions to improve synthetic yield and purity?

Advanced Research Question

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange resins to remove residual bases .
  • Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating while maintaining >85% yield .
  • DoE (Design of Experiments) : Statistical optimization of temperature, pH, and stoichiometry to minimize side products (e.g., over-alkylation) .

What biological targets and mechanisms are associated with this compound?

Basic Research Question

  • Enzyme inhibition : Thiazole derivatives often target kinases (e.g., EGFR) or cyclooxygenases via π-π stacking and hydrogen bonding .
  • Cellular assays : Preliminary IC₅₀ values (e.g., 5–20 µM in cancer cell lines) suggest apoptosis induction via caspase-3 activation .
    Key methods : In vitro kinase assays, molecular docking, and flow cytometry .

How do structural modifications influence bioactivity? Insights from SAR studies.

Advanced Research Question

Substituent Effect on Activity Reference
Ethoxyphenyl Enhances lipophilicity (logP ~3.5) and blood-brain barrier penetration
Isobutylphenyl Steric bulk reduces off-target binding but may lower solubility in aqueous media
Nitrile group Critical for covalent binding to cysteine residues in enzyme active sites
Methodology : Comparative IC₅₀ assays and QSAR modeling to prioritize derivatives .

What analytical challenges arise in resolving contradictory data on solubility and stability?

Advanced Research Question

  • Contradictions : Discrepancies in reported solubility (e.g., 0.1–1.2 mg/mL in PBS) may stem from polymorphic forms or residual solvents .
  • Resolution strategies :
    • HPLC-MS : Quantifies degradation products under accelerated stability conditions (40°C/75% RH) .
    • Dynamic light scattering (DLS) : Assesses aggregation in aqueous buffers .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Solid state : Stable for >6 months at -20°C in amber vials with desiccants .
  • Solution phase : Degrades by 15–20% in DMSO after 4 weeks (25°C); recommend aliquoting .
    Analytical tools : Periodic NMR and LC-MS to track decomposition (e.g., hydrolysis of the nitrile group) .

What in vitro and in vivo models are suitable for evaluating its therapeutic potential?

Advanced Research Question

  • In vitro :
    • 3D tumor spheroids : Mimic drug penetration barriers in solid tumors .
    • Primary cell co-cultures : Assess selectivity between cancerous and normal cells .
  • In vivo :
    • Xenograft models : Dose optimization (e.g., 10–50 mg/kg/day) with PK/PD profiling .
    • Toxicology : Liver enzyme (ALT/AST) and renal function monitoring .

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